methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate
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Description
Molecular Structure Analysis
The molecular formula of MNOSB is C23H30N4O5S. It has a molecular weight of 474.58. The structure likely includes a benzimidazole core, a sulfonyl group, and a carbamate group, along with an octyloxy-substituted aniline.Physical and Chemical Properties Analysis
The physical and chemical properties of MNOSB include its molecular weight (474.58) and its molecular formula (C23H30N4O5S). Other properties such as melting point, boiling point, and density were not specified in the sources I found .Scientific Research Applications
Electrochemical and Chromatographic Attributes of Benzimidazole Derivatives
Benzimidazole derivatives, such as albendazole, are known for their broad spectrum anthelmintic properties. Research into the electrochemical oxidation characteristics of albendazole on a glassy carbon electrode revealed insights into its electron transfer processes, which could be crucial for understanding its bioactivity and developing new applications in scientific research (Gibson et al., 2016).
Novel Antitumor Applications
Some benzimidazole carbamates exhibit potent antitumor activities. R17934-NSC 238159, a benzimidazole derivative, showed significant activity against various experimental tumors, highlighting the potential of these compounds in cancer research and therapy (Atassi & Tagnon, 1975).
Enhancing Drug Metabolism
The inducing effect of albendazole on rat liver drug-metabolizing enzymes and its metabolite pharmacokinetics provides valuable information on enhancing drug efficacy and safety. Such studies can inform the development of new drugs with improved pharmacological profiles (Souhaili-el Amri et al., 1988).
Anti-Helicobacter Pylori Agents
Benzimidazole derivatives have been explored for their activity against the gastric pathogen Helicobacter pylori. This research opens avenues for developing new treatments for gastrointestinal infections, emphasizing the versatility of benzimidazole compounds in addressing different pathogens (Carcanague et al., 2002).
Development of Antihelminthic Agents
The synthesis and biological properties of benzimidazole derivatives have been studied for the development of new antihelminthic agents. These studies highlight the potential for creating more effective treatments for parasitic infections (Pilyugin et al., 2004).
Properties
IUPAC Name |
methyl N-[6-[(4-octoxyphenyl)sulfamoyl]-1H-benzimidazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c1-3-4-5-6-7-8-15-32-18-11-9-17(10-12-18)27-33(29,30)19-13-14-20-21(16-19)25-22(24-20)26-23(28)31-2/h9-14,16,27H,3-8,15H2,1-2H3,(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIPOXZXDAOKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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